Docosanoic-d43 acid

Descripción general

Descripción

El Ácido Docosanoico-d43, también conocido como Ácido Behénico-d43, es una forma deuterada del ácido docosanoico. Es un ácido graso saturado de cadena larga con la fórmula molecular CD3(CD2)20CO2H. Este compuesto se utiliza principalmente como estándar interno para la cuantificación del ácido docosanoico en diversas aplicaciones analíticas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Ácido Docosanoico-d43 se sintetiza mediante la deuteración del ácido docosanoico. El proceso implica la sustitución de átomos de hidrógeno por átomos de deuterio. Esto se puede lograr utilizando gas deuterio (D2) en presencia de un catalizador bajo condiciones de reacción específicas .

Métodos de Producción Industrial: La producción industrial del Ácido Docosanoico-d43 implica procesos de deuteración a gran escala. El material de partida, el ácido docosanoico, se somete a reacciones de intercambio de deuterio en reactores diseñados para manejar altas presiones y temperaturas. El producto se purifica luego mediante cristalización o destilación para alcanzar la pureza isotópica deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido Docosanoico-d43 experimenta varias reacciones químicas, entre ellas:

Oxidación: Puede oxidarse para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes.

Sustitución: Puede participar en reacciones de sustitución donde el grupo carboxilo es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se emplean reactivos como cloruro de tionilo (SOCl2) o tribromuro de fósforo (PBr3) para reacciones de sustitución.

Productos Principales:

Oxidación: Produce cetonas o aldehídos.

Reducción: Produce alcoholes.

Sustitución: Forma varios derivados sustituidos dependiendo del reactivo utilizado.

4. Aplicaciones en Investigación Científica

El Ácido Docosanoico-d43 tiene una amplia gama de aplicaciones en la investigación científica:

Biología: Se utiliza en estudios que involucran metabolismo lipídico y análisis de ácidos grasos.

Medicina: Se ha investigado por sus posibles efectos sobre los trastornos relacionados con los lípidos y su papel en los procesos celulares.

Aplicaciones Científicas De Investigación

Docosanoic Acid-d43 has a wide range of applications in scientific research:

Biology: Employed in studies involving lipid metabolism and fatty acid analysis.

Medicine: Investigated for its potential effects on lipid-related disorders and its role in cellular processes.

Mecanismo De Acción

El mecanismo de acción del Ácido Docosanoico-d43 implica su interacción con varios objetivos y vías moleculares:

Metabolismo Lipídico: Influye en el metabolismo lipídico al interactuar con enzimas involucradas en la síntesis y degradación de ácidos grasos.

Unión al ADN: Inhibe la actividad de unión al ADN de doble cadena de p53 a través de la interacción directa con el dominio de unión al ADN.

Inhibición Enzimática: Inhibe la actividad de la ADN polimerasa β de rata y la ADN polimerasa λ humana, así como la actividad de relajación de la topoisomerasa I y II del ADN humano.

Compuestos Similares:

Ácido Docosanoico: La forma no deuterada del Ácido Docosanoico-d43.

Ácido Lignocérico: Otro ácido graso saturado de cadena larga con una estructura similar.

Ácido Mirístico: Un ácido graso saturado de cadena más corta con propiedades similares.

Unicidad: El Ácido Docosanoico-d43 es único debido a su naturaleza deuterada, lo que lo convierte en un estándar interno ideal para aplicaciones analíticas. La presencia de átomos de deuterio mejora su estabilidad y permite una cuantificación precisa en espectrometría de masas .

Comparación Con Compuestos Similares

Docosanoic Acid: The non-deuterated form of Docosanoic Acid-d43.

Lignoceric Acid: Another long-chain saturated fatty acid with a similar structure.

Myristic Acid: A shorter-chain saturated fatty acid with similar properties.

Uniqueness: Docosanoic Acid-d43 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The presence of deuterium atoms enhances its stability and allows for precise quantification in mass spectrometry .

Actividad Biológica

Docosanoic-d43 acid, also known as behenic acid-d43, is a saturated fatty acid that has garnered attention in various biological and biochemical studies due to its unique isotopic labeling and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and implications in disease contexts.

Docosanoic acid (C22:0) is a long-chain saturated fatty acid with a molecular formula of C22H44O2. The "d43" designation indicates that the compound has been isotopically labeled with deuterium, which enhances its utility in metabolic studies and tracking within biological systems.

Metabolic Pathways

Recent research highlights the role of this compound in fatty acid metabolism, particularly in the context of peroxisomal β-oxidation. A study demonstrated that p53, a critical tumor suppressor protein, promotes peroxisomal fatty acid β-oxidation via this compound. This process leads to increased levels of acetyl-CoA, which is pivotal for various metabolic pathways including purine biosynthesis. The findings suggest that this compound may serve as a substrate for enhancing energy metabolism and regulating cellular growth under stress conditions .

Biological Activity and Mechanisms

This compound exhibits several biological activities:

- Anti-inflammatory Effects : It has been implicated in modulating inflammatory responses. The presence of docosanoic acid in cellular membranes may influence signaling pathways related to inflammation .

- Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression and apoptosis, suggesting its potential role in cancer biology. By influencing pathways such as NF-κB and MAPK/ERK, it may contribute to tumor suppression mechanisms .

- Antimicrobial Activity : There is evidence supporting the antimicrobial properties of this compound against various pathogens, indicating its potential use in therapeutic applications for infections .

Case Studies

- Colorectal Cancer Research : A significant study involved analyzing the effects of p53-mediated activation of peroxisomal β-oxidation using this compound as a tracer. The results showed that p53-deficient cells had lower levels of acetyl-CoA derived from this compound, correlating with increased tumor growth. This highlights the importance of this compound in cancer metabolism and p53's role in tumor suppression .

- Metabolomic Profiling : In another study focusing on metabolic profiling, this compound was used to trace lipid metabolism in microalgae species under stress conditions. The results indicated that fatty acids like docosanoic-d43 play critical roles in energy storage and cellular response mechanisms during environmental stressors .

Data Tables

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-tritetracontadeuteriodocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMSUNONTOPOIO-MSWDUVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

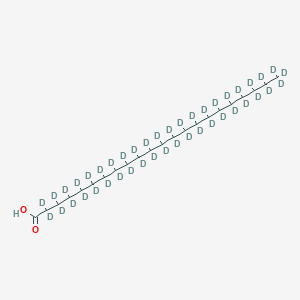

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584340 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-26-5 | |

| Record name | (~2~H_43_)Docosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic-d43 acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.